N-[5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .Scientific Research Applications
- Researchers have investigated the potential of N-[5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]benzamide as an anticancer agent. Novel derivatives based on this scaffold have been synthesized and evaluated for their activity against cancer cell lines. For instance, compound 7 (Fig. 15) exhibited significant potency against SGC-7901 and MGC-803 cell lines .
- The compound’s structure suggests that it might possess antiviral properties. Researchers have designed and synthesized derivatives of N-[5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]benzamide, such as 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione. These compounds were evaluated for their antiviral activity .
- Piperidine-containing compounds play a crucial role in drug design. The piperidine nucleus is a common structural motif in pharmaceuticals. Researchers explore various synthetic methods to efficiently construct substituted piperidines, aiming for cost-effective and scalable approaches .
Anticancer Research
Antiviral Properties
Drug Design and Medicinal Chemistry
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine-containing compounds are known to interact with various biological targets, leading to a wide range of pharmacological activities .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities, suggesting their interaction with multiple biochemical pathways .
Result of Action
Piperidine derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Future Directions
properties
IUPAC Name |
N-[5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-15(13-7-3-1-4-8-13)18-16-17-11-14(21-16)12-19-9-5-2-6-10-19/h1,3-4,7-8,11H,2,5-6,9-10,12H2,(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTUZJINPMDYLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]benzamide |
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